1,1'-Biadamantane
Overview
Description
]decane), is an organic compound with the molecular formula C20H30. It is a white crystalline solid that is odorless and has high melting and boiling points . This compound is part of the adamantane family, which is known for its rigid and highly symmetrical structure. The unique structure of 1,1’-Biadamantane makes it an interesting subject for various scientific research and industrial applications.
Preparation Methods
1,1’-Biadamantane can be synthesized through several methods. One common method involves the reaction of adamantane with a nitrosyl compound. Specifically, the reaction of adamantane and nitrosotriformate yields 1,1’-Biadamantane . Another method involves the bromination of adamantane followed by a Friedel-Crafts alkylation reaction using aluminum chloride or aluminum bromide as catalysts . Industrial production methods typically involve similar synthetic routes but are optimized for larger scale production.
Chemical Reactions Analysis
1,1’-Biadamantane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions, such as bromination, can be performed to introduce halogen atoms into the compound.
Common reagents used in these reactions include bromine, aluminum chloride, and lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1’-Biadamantane has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the production of other adamantane derivatives.
Materials Science: The compound is used as an additive in coating materials to enhance their properties.
Biology and Medicine:
Industry: It is used in the production of high-performance polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1,1’-Biadamantane is primarily related to its rigid and symmetrical structure. This structure allows it to interact with various molecular targets and pathways in a unique manner. For example, in materials science, its rigidity and stability contribute to the enhanced properties of the materials it is added to .
Comparison with Similar Compounds
1,1’-Biadamantane is unique compared to other similar compounds due to its highly symmetrical and rigid structure. Similar compounds include:
- 1,1’-Bi(tricyclo[3.3.1.13,7]decane) : A closely related compound with similar applications and properties .
Adamantane: The parent compound of the adamantane family, known for its stability and rigidity.
1,3-Diadamantane: Another derivative with a slightly different structure but similar properties.
These compounds share some common features but differ in their specific structures and applications.
Properties
IUPAC Name |
1-(1-adamantyl)adamantane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30/c1-13-2-15-3-14(1)8-19(7-13,9-15)20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18H,1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXKIFWZOQVOLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C45CC6CC(C4)CC(C6)C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190767 | |
Record name | 1,1'-Biadamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90190767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3732-31-8 | |
Record name | 1,1'-Biadamantane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003732318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Biadamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90190767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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